3-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]-1-phenylurea
Description
Properties
IUPAC Name |
1-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c24-16(23-8-6-19(7-9-23)26-10-11-27-19)12-15-13-28-18(21-15)22-17(25)20-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWCWTZOBABPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]-1-phenylurea typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized through the condensation of cyclohexanone with ethylene glycol in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring can be formed by reacting the spirocyclic intermediate with a thioamide and an α-haloketone under basic conditions.
Coupling with Phenylurea: The final step involves coupling the thiazole derivative with phenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted phenylurea derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .
Medicine
In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery .
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]-1-phenylurea involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions, while the phenylurea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations
- Pazinaclone (CAS 103255-66-9) : Contains a 1,4-dioxa-8-azaspiro[4.5]decane unit linked to an isoindolone instead of a thiazole-urea system. This substitution alters solubility (logP: Pazinaclone ~3.5 vs. target compound estimated ~2.8) and bioavailability .
- M341-0721 (): A benzoxazole-carboxamide derivative with the same spiro system.
Table 1: Key Structural and Physicochemical Comparisons
*Estimated using fragment-based methods.
Pharmacological and Metabolic Profiles
Bioactivity
- Spirocycle-Driven Activity : Compounds like Pazinaclone and BTZ-043 () demonstrate anxiolytic and antitubercular activities, respectively, attributed to the spiro system’s interaction with enzymes or receptors . The target compound’s phenylurea group may enhance kinase inhibition, as seen in urea-containing kinase inhibitors.
- Thiazole Role : Thiazole rings in analogs () contribute to π-π stacking in protein binding pockets, suggesting the target compound could target kinases or GPCRs .
Metabolism
- Hydroxylation and Conjugation : identifies hydroxylation at the spiro ring’s methylene group as a common metabolic pathway for similar compounds, followed by glucuronidation . The target compound’s ethylene bridge may undergo similar oxidation.
Crystallographic and Conformational Analysis
- Isostructural Trends : describes isostructural thiazole derivatives with planar conformations except for perpendicular fluorophenyl groups. The target compound’s spiro system likely enforces a semi-rigid conformation, optimizing binding pocket fit .
- SHELX Refinement: notes that SHELXL is widely used for small-molecule crystallography, suggesting similar methods could resolve the target compound’s structure .
Biological Activity
The compound 3-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]-1-phenylurea is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure with a thiazole moiety and a phenylurea group. Its unique architecture may contribute to its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 361.4 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors like 1,4-dioxa-8-azaspiro[4.5]decane , which is synthesized from piperidin derivatives. The introduction of the thiazole and phenylurea groups occurs through specific coupling reactions under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- σ1 Receptor Modulation : Research indicates that derivatives related to this compound exhibit high affinity for σ1 receptors, which are implicated in several neurological processes and cancer biology .
- Antitumor Activity : In vivo studies have shown that compounds with similar structures can accumulate in tumor sites, suggesting potential applications in targeted cancer therapies .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on σ1 Receptor Ligands : A series of piperidine compounds were evaluated for their σ1 receptor binding affinities. One notable compound displayed a K(i) value of 5.4 ± 0.4 nM, indicating strong binding potential .
- Tumor Imaging : In a study using PET imaging on mouse tumor xenograft models, radiolabeled derivatives showed significant accumulation in human carcinoma tissues, highlighting their potential for use as imaging agents in oncology .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, consider the following:
| Compound | Target Activity | Binding Affinity (K(i)) |
|---|---|---|
| 3-[4-(2-{...})] | σ1 Receptor | Not specified |
| 8-(4-(2-Fluoroethoxy)benzyl) | σ1 Receptor | 5.4 ± 0.4 nM |
| Ethyl 4-[3-(...)] | Multiple Biological Activities | Not specified |
Q & A
Basic: What structural features of this compound influence its reactivity and pharmacological activity?
Answer:
The compound’s spirocyclic core (1,4-dioxa-8-azaspiro[4.5]decane) introduces conformational rigidity, which can enhance binding specificity to biological targets. The thiazole ring and phenylurea moiety contribute to hydrogen bonding and π-π stacking interactions, critical for enzyme inhibition or receptor modulation. Structural analogs with variations in substituents (e.g., nitro or trifluoromethyl groups) show altered lipophilicity and activity profiles, suggesting the importance of electronic and steric effects .
Advanced: How can researchers optimize synthetic routes to address steric hindrance in spirocyclic core formation?
Answer:
Synthetic challenges arise from steric hindrance during cyclization. Methodological approaches include:
- Temperature modulation : Lowering reaction temperatures to favor kinetic control over thermodynamic pathways.
- Catalyst screening : Using Lewis acids (e.g., ZnCl₂) to stabilize transition states.
- Computational modeling : Employing quantum chemical calculations to predict reaction pathways and optimize conditions (e.g., solvent polarity, substituent positioning) .
Advanced: What strategies validate target engagement in enzyme inhibition studies?
Answer:
- Isothermal Titration Calorimetry (ITC) : Directly measures binding affinity and stoichiometry.
- Crystallography : Resolves binding modes of the compound-enzyme complex.
- Competitive SAR analysis : Compare activity of analogs (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives) to identify critical functional groups .
Basic: Which analytical techniques ensure purity and structural integrity during synthesis?
Answer:
- HPLC with UV/Vis detection : Quantifies purity using high-resolution columns (e.g., Chromolith®) .
- NMR spectroscopy : Confirms spirocyclic structure via characteristic splitting patterns (e.g., axial/equatorial protons).
- Mass spectrometry (HRMS) : Validates molecular formula and detects byproducts .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
- Meta-analysis : Cross-reference assay conditions (e.g., cell lines, buffer pH) from studies like .
- Dose-response profiling : Test activity across a wider concentration range to identify non-linear effects.
- Proteomic profiling : Rule off-target interactions using kinase panels or protein interaction networks.
Basic: What role does the thiazole ring play in modulating pharmacokinetics?
Answer:
The thiazole ring enhances metabolic stability by resisting cytochrome P450 oxidation. Its electron-deficient nature facilitates interactions with cysteine residues in enzymes, as seen in analogs like 3-(3-pyridyl)-4H-1,2,4-triazole-3-thiol .
Advanced: How can computational methods predict metabolite formation?
Answer:
- Density Functional Theory (DFT) : Models oxidative cleavage sites (e.g., dioxolane ring opening).
- Machine learning : Trains on databases of spirocyclic compound metabolites to predict degradation pathways.
- In silico cytochrome P450 simulations : Identifies vulnerable positions for hydroxylation or N-dealkylation .
Basic: What are common synthetic intermediates for this compound?
Answer:
Key intermediates include:
- 2-Chloro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone (used for thiazole coupling) .
- 1-Phenylurea derivatives : Functionalized via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Advanced: How do structural modifications impact blood-brain barrier (BBB) penetration?
Answer:
- LogP optimization : Derivatives with logP 2–3 (e.g., 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) show improved BBB permeability .
- P-glycoprotein efflux assays : Test susceptibility using Caco-2 or MDCK cell models.
- Polar surface area (PSA) reduction : Replace polar groups (e.g., hydroxyl) with bioisosteres like fluorine .
Advanced: What experimental frameworks address low aqueous solubility in in vivo studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
